3-Chloro-4-nitrophenylacetic acid

Catalog No.
S1499159
CAS No.
163395-25-3
M.F
C8H6ClNO4
M. Wt
215.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-nitrophenylacetic acid

CAS Number

163395-25-3

Product Name

3-Chloro-4-nitrophenylacetic acid

IUPAC Name

2-(3-chloro-4-nitrophenyl)acetic acid

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

InChI

InChI=1S/C8H6ClNO4/c9-6-3-5(4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12)

InChI Key

KSQUWMUXPVUNQK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CC(=O)O)Cl)[N+](=O)[O-]

Synonyms

4-CHLORO-3-NITROPHENYLACETIC ACID

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Cl)[N+](=O)[O-]

3-Chloro-4-nitrophenylacetic acid is an aromatic compound with the molecular formula C8H6ClNO4C_8H_6ClNO_4 and a molecular weight of 215.59 g/mol. It is characterized by the presence of a chlorine atom and a nitro group attached to a phenylacetic acid structure. The compound appears as a white to light yellow crystalline powder and is soluble in methanol. Its melting point ranges between 106.0 °C to 110.0 °C, indicating its stability under standard conditions .

The reactivity of 3-Chloro-4-nitrophenylacetic acid primarily involves electrophilic aromatic substitution due to the presence of electron-withdrawing groups (the chlorine and nitro groups). These groups can influence the position of further substitutions on the aromatic ring, making it more reactive towards electrophiles. Additionally, the carboxylic acid functional group can participate in typical acid-base reactions, forming salts and esters .

The synthesis of 3-Chloro-4-nitrophenylacetic acid can be achieved through several methods:

  • Nitration and Chlorination: Starting from phenylacetic acid, nitration can introduce the nitro group, followed by chlorination to add the chlorine atom.
  • Direct Substitution: Using chlorinated and nitrated aromatic precursors, one can perform direct substitution reactions under appropriate conditions.
  • Coupling Reactions: Coupling reactions involving diazonium salts may also be employed to synthesize this compound efficiently.

These methods typically require careful control of reaction conditions to ensure high yields and purity of the final product .

3-Chloro-4-nitrophenylacetic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Agriculture: It may be utilized in developing agrochemicals due to its potential herbicidal or fungicidal properties.
  • Research: Used in biochemical assays and studies exploring its biological effects.

Its unique structure allows for modifications that can lead to derivatives with enhanced properties for specific applications .

Interaction studies involving 3-Chloro-4-nitrophenylacetic acid focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies suggest that its nitro group may facilitate interactions with nucleophiles in biological systems, potentially leading to modifications in cellular pathways. Further research is necessary to elucidate these interactions fully and their implications for therapeutic applications .

Several compounds share structural features with 3-Chloro-4-nitrophenylacetic acid, highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
3-Chloro-2-nitrophenylacetic acidC8H6ClNO4C_8H_6ClNO_4Different position of nitro group
4-Chlorophenylacetic acidC8H7ClO2C_8H_7ClO_2Lacks a nitro group
3-Nitrophenylacetic acidC9H9NO3C_9H_9NO_3No chlorine substituent
2-(3-Chloro-4-methylphenyl)acetic acidC9H10ClNO2C_9H_{10}ClNO_2Contains a methyl group instead of a nitro

These compounds exhibit varying degrees of biological activity and chemical reactivity, making them suitable for different applications in medicinal chemistry and material science. The unique combination of both chlorine and nitro groups in 3-Chloro-4-nitrophenylacetic acid distinguishes it from these similar compounds, potentially enhancing its effectiveness in specific applications .

Structural Characteristics

The compound features a phenyl ring substituted with chlorine (Cl) at position 3, a nitro group (NO₂) at position 4, and an acetic acid side chain. Its molecular formula is C₈H₆ClNO₄, with a molecular weight of 215.59 g/mol. Key spectroscopic identifiers include:

  • SMILES: C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])Cl
  • InChIKey: WUXCECMNMNJYSC-UHFFFAOYSA-N

Physicochemical Data

PropertyValueSource
Melting Point106–110°C
Boiling Point401.6±30.0°C (predicted)
Density1.532±0.06 g/cm³
SolubilitySoluble in methanol
pKa3.91±0.10 (predicted)
LogP (Partition Coefficient)2.40

The crystalline powder exhibits white to light yellow coloration, depending on purity. Its stability under standard conditions makes it suitable for industrial applications.

XLogP3

1.8

Dates

Last modified: 04-14-2024

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